molecular formula C13H18N2 B13250362 tert-Butyl(1H-indol-4-ylmethyl)amine

tert-Butyl(1H-indol-4-ylmethyl)amine

Cat. No.: B13250362
M. Wt: 202.30 g/mol
InChI Key: HUNPFHPPTIFILY-UHFFFAOYSA-N
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Description

tert-Butyl(1H-indol-4-ylmethyl)amine is a tertiary amine derivative featuring a tert-butyl group attached to a methylamine substituent at the 4-position of an indole ring. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals. The tert-butyl group enhances lipophilicity and metabolic stability, making this compound a candidate for drug discovery, particularly in targeting neurological or oncological pathways .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N-(1H-indol-4-ylmethyl)-2-methylpropan-2-amine

InChI

InChI=1S/C13H18N2/c1-13(2,3)15-9-10-5-4-6-12-11(10)7-8-14-12/h4-8,14-15H,9H2,1-3H3

InChI Key

HUNPFHPPTIFILY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=C2C=CNC2=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods: Industrial production methods for tert-Butyl(1H-indol-4-ylmethyl)amine may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(1H-indol-4-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Substitution reactions can introduce new functional groups to the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce various reduced indole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl(1H-indol-4-ylmethyl)amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule.

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. Researchers investigate its efficacy in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl(1H-indol-4-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The tert-butyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl(1H-indol-4-ylmethyl)amine and its analogs:

Compound Molecular Formula Key Features Reported Applications Reference
This compound C₁₃H₁₈N₂ Indole core with tert-butyl-methylamine at C4 Hypothesized roles in receptor binding due to indole’s π-stacking and amine’s basicity
2-(1H-Indol-4-ylmethyl)-3H-imidazo[4,5-b]pyridine-6-carbonitrile C₁₇H₁₄N₆ Indole fused with imidazo-pyridine; nitrile substituent Complement Factor B inhibitor for ophthalmic diseases (patented by Novartis)
4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine C₁₃H₁₆N₂S Thiazole ring with tert-butylphenyl group Research chemical with potential antimicrobial or anticancer activity
tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate C₁₄H₁₈N₂O₂ Indole C1-linked acetate ester with tert-butyl Intermediate in peptide synthesis or prodrug development
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine C₉H₁₃N₅S Thiazole core with triazole and tert-butyl groups Anticancer lead compound targeting kinase pathways

Key Observations :

Structural Diversity: The tert-butyl group is a common feature, but its positioning varies. In this compound, it is directly attached to the methylamine side chain, whereas in 4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine , it is part of a phenyl ring linked to a thiazole.

Biological Activity: The imidazo-pyridine derivative demonstrates specific therapeutic utility as a complement inhibitor, likely due to its nitrile group’s electrophilic reactivity. In contrast, thiazole-triazole hybrids show anticancer activity via kinase inhibition, suggesting that tert-butyl groups may stabilize hydrophobic binding pockets. this compound’s amine group could facilitate hydrogen bonding in receptor-ligand interactions, similar to the amino-thiazole derivatives .

Synthetic Accessibility: tert-Butyl indole derivatives are often synthesized via nucleophilic substitution or coupling reactions. For example, tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate was prepared using Boc-protected intermediates, while CDI-mediated coupling was employed for tert-butyl-tryptophan derivatives .

Biological Activity

tert-Butyl(1H-indol-4-ylmethyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with various molecular targets, mechanisms of action, and implications for therapeutic applications, particularly in the context of metabolic disorders and cancer.

Chemical Structure and Properties

The compound is characterized by its indole moiety, which is known for diverse biological activities. The tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with several molecular targets:

  • β-Adrenergic Receptors : It exhibits moderate binding affinity to β1 and β2 adrenergic receptors, with KiK_i values of 0.80 μM and 1.3 μM, respectively . This suggests a potential role in modulating cardiovascular responses.
  • PGC-1α Inhibition : The compound has been shown to inhibit the activity of PGC-1α, a critical regulator of glucose metabolism. This inhibition correlates with reduced glucose release from hepatocytes, indicating potential anti-diabetic effects .
  • Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines, although specific IC50 values need further elucidation through rigorous testing.

The mechanisms underlying the biological activities of this compound involve several pathways:

Table 1: Binding Affinities and Biological Activities

TargetBinding Affinity (K_i)Biological Effect
β1 Adrenergic Receptor0.80 μMModulation of cardiovascular response
β2 Adrenergic Receptor1.3 μMModulation of cardiovascular response
PGC-1αN/AInhibition of gluconeogenesis
Cancer Cell LinesIC50 (TBD)Antiproliferative effects

Case Studies

Recent studies have focused on the structural modifications of indole derivatives to enhance their biological activity. For instance, compounds similar to this compound have been shown to retain or enhance their efficacy against metabolic disorders while minimizing adverse effects associated with traditional β-blockers .

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